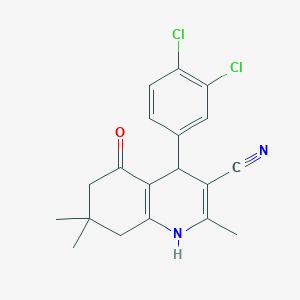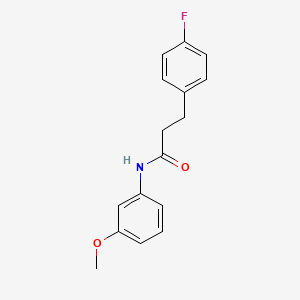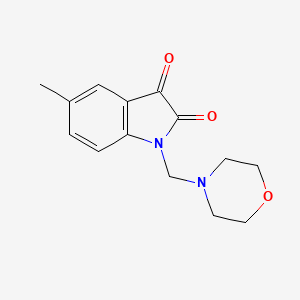![molecular formula C48H32N2O3 B5141889 N,N'-[(10-oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]di(1-naphthamide)](/img/structure/B5141889.png)
N,N'-[(10-oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]di(1-naphthamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-[(10-oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]di(1-naphthamide), commonly known as ONA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. ONA belongs to the family of naphthalimide derivatives, which have been widely studied for their various biological activities.
Mecanismo De Acción
The mechanism of action of ONA is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and transcription. ONA has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising therapeutic strategy for cancer treatment.
Biochemical and Physiological Effects
ONA has been reported to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of cell cycle arrest, and the suppression of angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. ONA has also been shown to modulate the expression of various genes involved in cancer progression, inflammation, and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ONA has several advantages for use in lab experiments, including its high potency and selectivity against cancer cells and viruses, its low toxicity towards normal cells, and its ability to induce apoptosis in cancer cells. However, ONA also has some limitations, including its poor solubility in water, which can affect its bioavailability and pharmacokinetics, and its potential to induce drug resistance in cancer cells over time.
Direcciones Futuras
There are several future directions for the research and development of ONA. One potential direction is to explore its synergistic effects with other anticancer drugs or immunotherapies to enhance its therapeutic efficacy. Another direction is to investigate its potential applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to elucidate the precise molecular mechanisms underlying the biological activities of ONA and to optimize its pharmacokinetic and pharmacodynamic properties for clinical use.
Conclusion
In conclusion, ONA is a promising compound with significant potential for scientific research and therapeutic applications. Its unique chemical structure and diverse biological activities make it an attractive target for further investigation and development. With continued research and development, ONA may offer new insights and solutions for the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of ONA involves the reaction of 4-nitrophthalic anhydride with 1-naphthylamine in the presence of a catalyst. The resulting product is then subjected to reduction and cyclization reactions to yield ONA. The synthesis method of ONA is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
ONA has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit remarkable anticancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. ONA has also been shown to possess potent antiviral activity against the human immunodeficiency virus (HIV), hepatitis B virus (HBV), and hepatitis C virus (HCV).
Propiedades
IUPAC Name |
N-[4-[9-[4-(naphthalene-1-carbonylamino)phenyl]-10-oxoanthracen-9-yl]phenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H32N2O3/c51-45-41-17-5-7-21-43(41)48(44-22-8-6-18-42(44)45,33-23-27-35(28-24-33)49-46(52)39-19-9-13-31-11-1-3-15-37(31)39)34-25-29-36(30-26-34)50-47(53)40-20-10-14-32-12-2-4-16-38(32)40/h1-30H,(H,49,52)(H,50,53) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMCDOYYLBUWFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)C4(C5=CC=CC=C5C(=O)C6=CC=CC=C64)C7=CC=C(C=C7)NC(=O)C8=CC=CC9=CC=CC=C98 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-[(10-Oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]di(1-naphthamide) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-ethoxy-4-methoxybenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5141819.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5141820.png)


![2-[4-(1-benzofuran-2-ylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5141842.png)

![ethyl 6-bromo-5-hydroxy-1-methyl-2-[(4-phenyl-1-piperazinyl)methyl]-1H-indole-3-carboxylate hydrochloride](/img/structure/B5141851.png)
![4-({2-[(6-methyl-4-pyrimidinyl)thio]propanoyl}amino)benzoic acid](/img/structure/B5141861.png)
![5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5141875.png)

![4-ethoxy-N-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5141897.png)
![1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine](/img/structure/B5141909.png)
![N-[1-(4-methylphenyl)-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene]-2-propen-1-amine hydrobromide](/img/structure/B5141911.png)